4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a tetrahydrofuran ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Tetrahydrofuran-2-carbonyl Intermediate: This can be achieved by reacting tetrahydrofuran with a suitable carbonylating agent under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated compound.
Piperazine Ring Formation: The piperazine ring can be formed by cyclization of a suitable diamine with a dihalide.
Coupling Reactions: The final compound can be obtained by coupling the tetrahydrofuran-2-carbonyl intermediate with the thiazole and piperazine intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-carbonyl)-1-(thiazol-2-yl)piperazine: Similar structure but lacks the ketone group.
4-(Tetrahydrofuran-2-carbonyl)-1-(thiazol-2-yl)piperidin-2-one: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of all three rings (tetrahydrofuran, thiazole, and piperazine) in its structure, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
4-(oxolane-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-10-8-14(11(17)9-2-1-6-18-9)4-5-15(10)12-13-3-7-19-12/h3,7,9H,1-2,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXWQMNSTYBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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